(+/-)-Jasmonic acid
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Overview
Description
(+/-)-Jasmonic acid is an organic compound with the molecular formula C12H18O3. It is a derivative of jasmonic acid, a plant hormone involved in various physiological processes. This compound is known for its role in plant defense mechanisms and growth regulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Jasmonic acid typically involves the cyclization of a suitable precursor followed by functional group modifications. One common method includes the reaction of cyclopentanone with pent-2-enal under acidic conditions to form the cyclopentyl ring. Subsequent oxidation and esterification steps yield the desired compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of robust catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(+/-)-Jasmonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions yield alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used under controlled conditions to achieve substitution
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted cyclopentyl derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
(+/-)-Jasmonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its role in plant physiology and defense mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties
Mechanism of Action
The mechanism of action of (+/-)-Jasmonic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with jasmonate receptors in plants, triggering a cascade of signaling events.
Pathways Involved: It activates the jasmonate signaling pathway, leading to the expression of defense-related genes and the production of secondary metabolites
Comparison with Similar Compounds
Similar Compounds
Jasmonic Acid: A closely related compound with similar biological functions.
Methyl Jasmonate: An ester derivative used in plant research and industry.
2-[(E)-Pent-2-enyl]cyclopentanone: A precursor in the synthesis of the target compound
Uniqueness
(+/-)-Jasmonic acid is unique due to its specific structural features and its role in the jasmonate signaling pathway. Its ability to modulate plant defense mechanisms and growth makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2-[3-oxo-2-[(E)-pent-2-enyl]cyclopentyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-10H,2,5-8H2,1H3,(H,14,15)/b4-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJFBWYDHIGLCU-ONEGZZNKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC1C(CCC1=O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/CC1C(CCC1=O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017291 |
Source
|
Record name | (+/-)-Jasmonic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77026-92-7 |
Source
|
Record name | (+/-)-Jasmonic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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